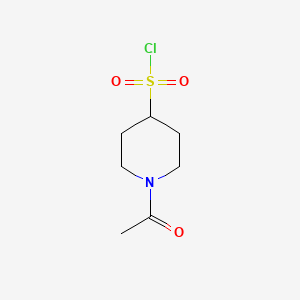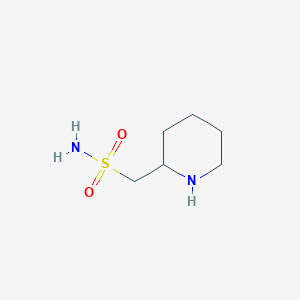
6-Hydroxy-nicotinic acid tert-butyl ester
Overview
Description
6-Hydroxy-nicotinic acid tert-butyl ester is a chemical compound with the CAS Number: 1342385-03-8 and a molecular weight of 195.22 . It has the IUPAC name tert-butyl 6-oxo-1,6-dihydro-3-pyridinecarboxylate . The compound is a light yellow solid .
Synthesis Analysis
The synthesis of tertiary butyl esters, such as this compound, can be achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The process is more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a light yellow solid . It has a molecular weight of 195.22 . The compound’s storage temperature is 0-5°C .Scientific Research Applications
1. Chemical Synthesis and Mechanistic Studies
- Nordin et al. (2016) reported the synthesis of methyl 2-((3,5-di-tert-butyl-4-hydroxybenzyl)thio) nicotinate from 2-mercaptonicotinic acid and discussed unexpected C–S bond cleavage in its hydrazination process, revealing key insights into the chemical behavior of related compounds (Nordin, Ariffin, Daud, & Sim, 2016).
2. Esterase Activity of Human Serum Albumin
- Salvi et al. (1997) explored the esterase-like activity of human serum albumin towards esters of nicotinic acid, providing important information on how these compounds interact with biological systems (Salvi, Carrupt, Mayer, & Testa, 1997).
3. Induced Resistance in Tobacco
- Du Yu-guang (2008) synthesized N-nicotinyl chitooligosaccharides using nicotinic acid and investigated its effect in inducing resistance in tobacco against TMV, suggesting potential agricultural applications (Du Yu-guang, 2008).
4. Chromatographic Analysis
- Pyka & Klimczok (2007) conducted chromatographic studies on nicotinic acid and its esters, contributing to a better understanding of their separation and characterization in laboratory settings (Pyka & Klimczok, 2007).
5. Drug Release from Oil Vehicles
- Larsen et al. (2001) investigated the release rates of nicotinic acid esters from oil vehicles, which is critical for the design of drug delivery systems (Larsen, Thomsen, Rinvar, Friis, & Larsen, 2001).
6. Binding and Hydrolysis by Human Serum Albumin
- Steiner, Mayer, & Testa (1992) studied the binding and hydrolysis of nicotinate esters by human serum albumin, providing insights into their metabolic fate in the human body (Steiner, Mayer, & Testa, 1992).
7. Intramolecular Defluorinative Cyclization
- Hao et al. (2000) explored the synthesis of difluoromethylated quinazolic acid derivatives, including tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl nic ester, a process relevant to organic and medicinal chemistry (Hao, Ohkura, Amii, & Uneyama, 2000).
Future Directions
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that compounds like 6-Hydroxy-nicotinic acid tert-butyl ester, which can potentially undergo such reactions, may have significant roles in future research and applications .
Mechanism of Action
Target of Action
As an ester, it is known to interact with various enzymes and proteins that can hydrolyze ester bonds .
Mode of Action
The 6-Hydroxy-nicotinic acid tert-butyl ester, being an ester, undergoes hydrolysis under acidic or basic conditions . The hydrolysis process involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . The carbonyl bond is then reformed along with the elimination of an alkoxide (-OR) leaving group yielding a carboxylic acid .
Biochemical Pathways
Esters like this compound are known to be involved in various biochemical reactions, including ester hydrolysis, which can impact multiple metabolic pathways .
Pharmacokinetics
As an ester, it is expected to be well absorbed and distributed in the body due to its lipophilic nature .
Result of Action
The hydrolysis of the ester bond can lead to the release of 6-hydroxy-nicotinic acid and tert-butyl alcohol, which can have various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the rate of ester hydrolysis can be influenced by factors such as pH, temperature, and the presence of specific enzymes . Furthermore, the compound’s stability can be affected by storage conditions, with optimal storage temperatures being between 0-5°C .
Biochemical Analysis
Biochemical Properties
6-Hydroxy-nicotinic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of nicotinic acid metabolism. It interacts with several enzymes, including nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxy-nicotinic acid . This interaction is crucial for the degradation of nicotinic acid, leading to the formation of intermediates such as 1,4,5,6-tetrahydro-6-oxonicotinic acid and alpha-methylene-glutaric acid . These intermediates are further metabolized into propionic acid, acetic acid, and carbon dioxide . The nature of these interactions involves oxidative and reductive steps, highlighting the compound’s role in metabolic pathways.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of nicotinic acid metabolism, this compound can act as a regulator by binding to transcriptional regulators associated with nicotinic acid metabolism . This binding can modulate the breakdown of nicotinic acid, thereby influencing gene expression and cellular metabolism. Additionally, the compound’s impact on cell signaling pathways can affect various cellular functions, including cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to nicotinic acid dehydrogenase, facilitating the conversion of nicotinic acid to 6-hydroxy-nicotinic acid . This binding interaction is essential for the subsequent metabolic steps that lead to the formation of various intermediates. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, thereby modulating the expression of genes involved in nicotinic acid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under ambient conditions, with a storage temperature of 0-5°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, the compound’s impact on gene expression and cellular metabolism can vary over time, depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of carefully controlling the dosage when studying the compound’s effects in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nicotinic acid metabolism. The compound interacts with enzymes such as nicotinic acid dehydrogenase, which catalyzes the conversion of nicotinic acid to 6-hydroxy-nicotinic acid . This conversion is a key step in the degradation of nicotinic acid, leading to the formation of intermediates that are further metabolized into propionic acid, acetic acid, and carbon dioxide . The compound’s involvement in these metabolic pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important aspects of its biochemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Additionally, the distribution of this compound within tissues can influence its overall bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can participate in metabolic reactions. Additionally, post-translational modifications can influence the compound’s stability and interactions with other biomolecules, affecting its overall function within the cell .
Properties
IUPAC Name |
tert-butyl 6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-8(12)11-6-7/h4-6H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWSXMQDAFZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)
![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)
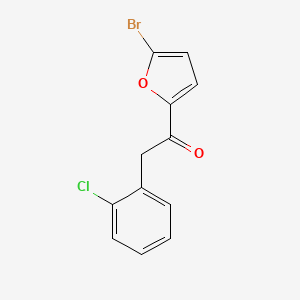
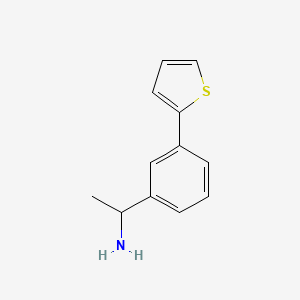
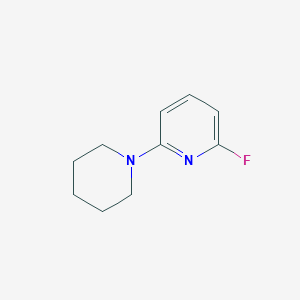
![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)


![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)
![[3-(2-Propoxyethoxy)phenyl]boronic acid](/img/structure/B1443437.png)

